Perfluorophenyl,1-4-diboronic acid
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Overview
Description
Perfluorophenyl,1-4-diboronic acid is a chemical compound with the CAS Number: 1380435-69-7 and a molecular weight of 237.71 . It has the IUPAC name (perfluoro-1,4-phenylene)diboronic acid .
Molecular Structure Analysis
The molecular structure of this compound is C6H4B2F4O4 . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis
Diboronic acids, including this compound, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications .Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.7092 g/mol .Scientific Research Applications
Catalysis and Synthesis
Perfluorophenylboronic acids have been employed as catalysts in various organic synthesis processes. For instance, they catalyze the α-stereoselective synthesis of 2-deoxygalactosides from deactivated peracetylated d-galactal, highlighting a metal-free glycosylation method useful for synthesizing α-2-deoxygalactosides with a wide range of functional group tolerance (Tatina, Moussa, Xia, & Judeh, 2019). Additionally, these compounds catalyze Friedel-Crafts reactions of allylic alcohols with electron-rich arenes and heteroarenes under ambient conditions, producing water as the only byproduct and demonstrating their green chemistry potential (McCubbin, Hosseini, & Krokhin, 2010).
Material Science and Engineering
In the field of materials science, perfluorophenyl derivatives are integral to the development of covalent organic frameworks (COFs), which are highly crystalline materials with potential applications in gas storage, separation, and catalysis. For example, phenyl diboronic acid has been used to synthesize COFs with high thermal stability and surface areas, offering new avenues for designing porous materials (Côté, Benin, Ockwig, O'Keeffe, Matzger, & Yaghi, 2005).
Electrochemistry and Devices
Perfluorophenylboronic acids contribute to the development of electrochromic devices and conducting polymers. A polythiophene derivative synthesized from 1-(perfluorophenyl)-2,5-di(2-thienyl)-1H-pyrrole exhibited promising electrochromic properties and was utilized in constructing electrochromic devices (ECDs) with good switching times and optical memories (Sahin, Sahmetlioglu, Akhmedov, Tanyeli, & Toppare, 2006).
Supramolecular Chemistry
The strong electron-withdrawing properties of perfluorophenyl groups facilitate the formation of supramolecular structures. These properties have been exploited to create organometallic complexes and co-crystals through argentophilic and perfluorophenyl-perfluorophenyl interactions, leading to novel photodimerizations and framework structures in the solid state (Sinnwell, Baltrusaitis, & MacGillivray, 2015).
Mechanism of Action
Target of Action
Perfluorophenyl,1-4-diboronic acid is a key reagent and intermediate in organic synthesis . It is used to synthesize compounds containing phenyl and boron groups . The primary targets of this compound are these phenyl and boron-containing compounds .
Mode of Action
This compound interacts with its targets through a process known as cross-linking polymerization . It also participates in catalyst reactions and chemical vapor deposition . The interaction of this compound with its targets results in the formation of new compounds .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of phenyl and boron-containing compounds . The downstream effects of these pathways include the production of new compounds through cross-linking polymerization, catalyst reactions, and chemical vapor deposition .
Pharmacokinetics
It is known that the compound is soluble in some organic solvents, such as dimethyl sulfoxide and dimethylformamide . This solubility can impact the bioavailability of this compound, as it may influence how well the compound is absorbed and distributed within a system .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new phenyl and boron-containing compounds . These new compounds are the result of the cross-linking polymerization, catalyst reactions, and chemical vapor deposition that this compound participates in .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of Perfluorophenyl,1-4-diboronic acid are largely derived from its boronic acid groups. These groups can form reversible covalent complexes with diols and strong Lewis bases . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Given its boronic acid groups, it may interact with cellular components that contain diols, potentially influencing cell function
Molecular Mechanism
Its boronic acid groups can form reversible covalent complexes with diols and strong Lewis bases , which could potentially influence various biochemical processes. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Metabolic Pathways
Given its boronic acid groups, it may interact with enzymes or cofactors that process diols
properties
IUPAC Name |
(4-borono-2,3,5,6-tetrafluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h13-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMHMVKSMSUKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)B(O)O)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4B2F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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